Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate
Description
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is a heterocyclic compound featuring a piperidine ring substituted with a pyridin-3-yl group at the 2-position and a methyl propanoate ester. The ester group enhances solubility in organic solvents, while the pyridine ring contributes to π-π interactions in biological systems.
Properties
IUPAC Name |
methyl 3-(2-pyridin-3-ylpiperidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)7-10-16-9-3-2-6-13(16)12-5-4-8-15-11-12/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGHMLCASYUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate typically involves the reaction of 3-pyridylpiperidine with methyl acrylate under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in a variety of substituted pyridine or piperidine derivatives.
Scientific Research Applications
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is a compound of significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry, biology, and industrial processes. This article provides a comprehensive overview of its applications, synthesis, biological activity, and relevant case studies.
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to develop new synthetic methodologies and explore novel chemical reactions.
Biology
This compound is utilized in studies involving:
- Receptor Binding: It may exhibit affinity for various receptors, including muscarinic acetylcholine receptors, which are involved in critical cellular processes.
- Enzyme Inhibition: The compound has potential as an inhibitor of enzymes such as cholinesterases, which are significant in neurotransmission and are targets for Alzheimer's disease therapies.
Industry
In industrial settings, the compound is used in the production of fine chemicals and intermediates for various processes. Its synthesis can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors and chromatography.
Anticancer Properties
Recent studies indicate that derivatives of this compound may possess anticancer activity. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | Not specified | |
| Piperidine derivative X | HeLa (cervical) | 0.69 |
Research involving similar piperidine derivatives has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Studies suggest it may mitigate oxidative stress and inhibit amyloid beta aggregation, which are key factors in Alzheimer's disease progression.
Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound on FaDu cells. Results indicated that the compound induced apoptosis more effectively than standard treatments, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective capabilities of similar compounds against oxidative stress in neuronal cells. Findings revealed that these compounds could reduce cell death induced by oxidative agents, suggesting their utility in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine and piperidine moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate and its analogs:
Detailed Research Findings
Functional Group Impact
- Pyridine vs.
- Ester Group Variation : Ethyl esters (e.g., 3d) increase lipophilicity compared to methyl esters, impacting membrane permeability in drug design .
Biological Activity
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridine moiety and a methyl ester group. Its molecular formula is , and it has a molecular weight of 252.33 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-pyridylpiperidine with methyl acrylate. This reaction is facilitated by bases such as sodium hydride or potassium carbonate, promoting nucleophilic addition to form the desired product. The reaction conditions are optimized for yield and purity, often employing techniques like recrystallization or chromatography for purification.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
1. Receptor Binding: The compound may exhibit affinity for various receptors, including muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and apoptosis resistance .
2. Enzyme Inhibition: It has been suggested that the compound can inhibit enzymes such as cholinesterases, which play critical roles in neurotransmission and are targets for Alzheimer's disease therapies .
Anticancer Properties
Recent studies have indicated that derivatives of piperidine compounds, including this compound, may possess anticancer activity. For instance, research involving similar piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | Not specified | |
| Piperidine derivative X | HeLa (cervical) | 0.69 |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Studies suggest that it may mitigate oxidative stress and inhibit amyloid beta aggregation, which are key factors in Alzheimer's disease progression .
Case Studies
Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound on FaDu cells. The results indicated that the compound induced apoptosis more effectively than standard treatments, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective capabilities of similar compounds against oxidative stress in neuronal cells. The findings revealed that these compounds could reduce cell death induced by oxidative agents, suggesting their utility in neurodegenerative disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
